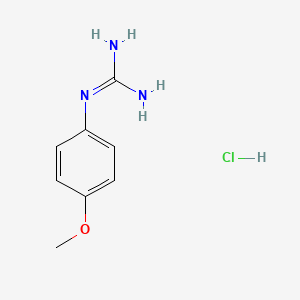

1-(4-Methoxyphenyl)guanidine hydrochloride

Overview

Description

Synthesis Analysis

A one-pot synthesis approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis

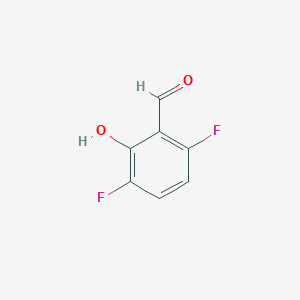

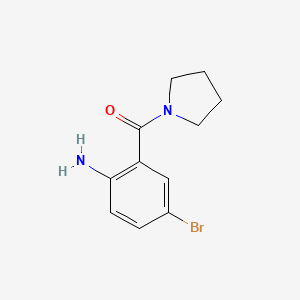

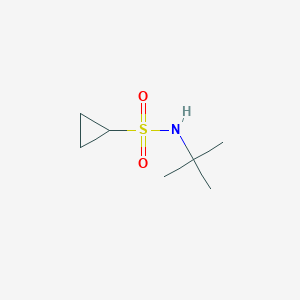

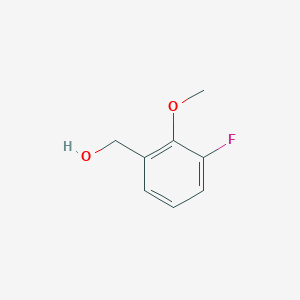

The molecular structure of 1-(4-Methoxyphenyl)guanidine hydrochloride is represented by the formula C8H12ClN3O . The molecular weight of the compound is 201.65 g/mol.Chemical Reactions Analysis

The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts . Beyond the well-known and recently developed approaches, a few isocyanide-based procedures have also been established .Scientific Research Applications

Synthesis of Diverse Guanidines

The compound can be used in the synthesis of diverse N, N′-disubstituted guanidines. This is achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines with yields up to 81% .

Guanidine Functionality in Biochemical Processes

Guanidine functionality, which is a key component of 1-(4-Methoxyphenyl)guanidine hydrochloride, plays a crucial role in many natural products, biochemical processes, and pharmaceuticals . It is involved in various biological functions .

3. Precursor for the Synthesis of Heterocycles Guanidines, including 1-(4-Methoxyphenyl)guanidine hydrochloride, serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Guanidine Metabolites from Microorganisms

Guanidine compounds, including 1-(4-Methoxyphenyl)guanidine hydrochloride, can be derived from microorganisms. These compounds have been found in saxitoxins and tetrodotoxins .

Guanidine Compounds from Cyanobacteria

Cyanobacteria are known to produce natural guanidines. The study of these compounds can provide insights into the ecology, phylogeny, and evolution of toxic and non-toxic cyanobacteria .

Guanidine Compounds from Marine Invertebrates

Marine invertebrates, particularly marine sponges, are known to produce guanidine compounds. These include structural motifs from simple arginine or agmatine residues and derivatives incorporated into terpenes and peptides .

Guanidine Compounds from Higher Plants

Guanidine compounds, including 1-(4-Methoxyphenyl)guanidine hydrochloride, can also be derived from higher plants .

Guanidine Compounds from Terrestrial Animals

Terrestrial animals are another source of natural guanidines . The study of these compounds can contribute to our understanding of animal biochemistry and physiology .

Mechanism of Action

Target of Action

Guanidine, a related compound, is known to interact with various targets such as the prostasin

Mode of Action

Guanidine, a structurally similar compound, is known to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . .

Biochemical Pathways

Guanidines, in general, are known to play key roles in various biological functions and serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Safety and Hazards

Guanidine hydrochloride is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name |

2-(4-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-6(3-5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEYULVIAMXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626705 | |

| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73709-20-3 | |

| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)